

Application Notes & Protocols: Simultaneous HPLC Estimation of Pitofenone and Fenpiverinium Bromide

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Compound of Interest

Compound Name: *Pitofenone hydrochloride*

Cat. No.: *B1678489*

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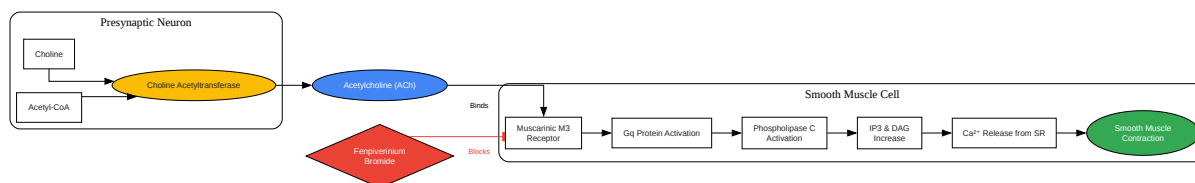
Introduction

Pitofenone hydrochloride and fenpiverinium bromide are frequently used in combination for their synergistic antispasmodic effects, targeting smooth muscle relaxation in the gastrointestinal, biliary, and urinary tracts.[1][2][3] Pitofenone acts as a musculotropic antispasmodic, directly relaxing smooth muscles, and also exhibits anticholinergic properties by inhibiting acetylcholinesterase.[4][5] Fenpiverinium bromide is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic cholinergic receptors, primarily M3, reducing smooth muscle tone and motility.[1][6] The accurate and simultaneous quantification of these two active pharmaceutical ingredients (APIs) is crucial for quality control in pharmaceutical formulations. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for their concurrent estimation.

Signaling Pathways

Fenpiverinium Bromide: Anticholinergic Action

Fenpiverinium bromide exerts its effect by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells. This competitive antagonism prevents the downstream signaling cascade that leads to muscle contraction.[1][7]

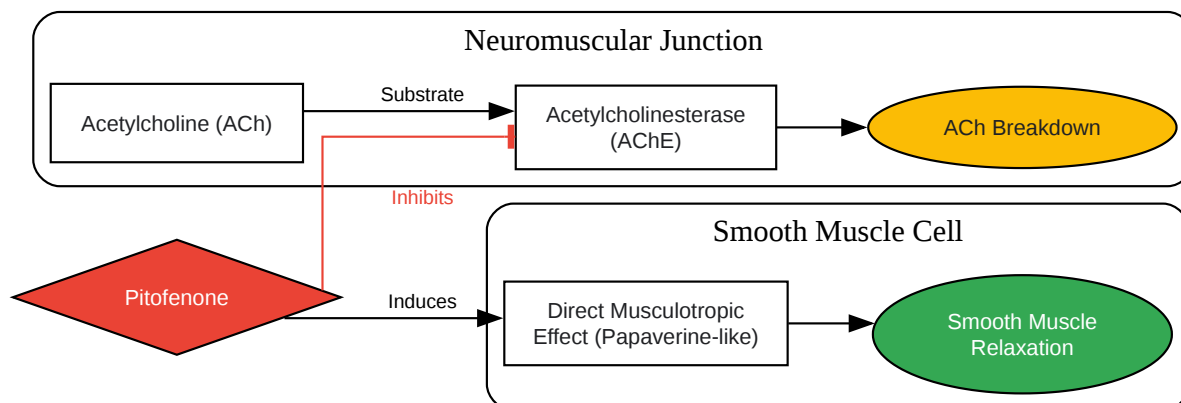


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Caption: Mechanism of action of Fenvipervinium Bromide.

Pitofenone: Dual Antispasmodic Action

Pitofenone exhibits a dual mechanism. It has a direct papaverine-like musculotropic effect on smooth muscles and also inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This inhibition leads to an increase in acetylcholine levels, which paradoxically can cause muscle relaxation in certain contexts, though its primary action is considered to be the direct spasmolysis.[4][5][8]



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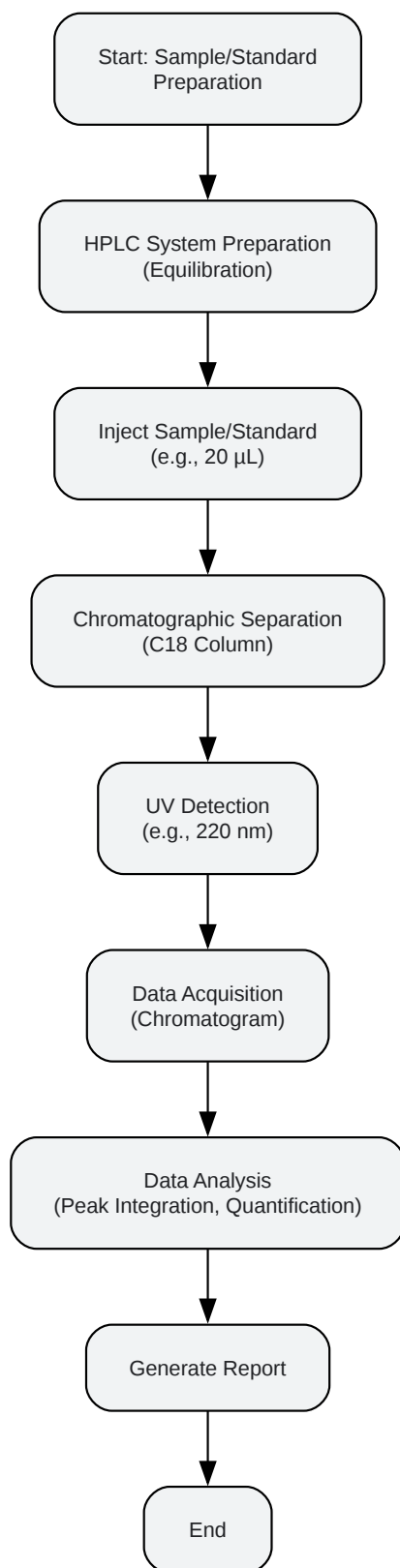
Caption: Dual mechanism of action of Pitofenone.

HPLC Method for Simultaneous Estimation

This section details a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of pitofenone and fenpiverinium bromide.

Experimental Workflow

The general workflow for the analysis is outlined below.



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Caption: General HPLC experimental workflow.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Instrument	HPLC system with UV/PDA detector
Column	Thermo Kromasil C18 (250 mm x 4.6 mm, 5 µm) [9]
Mobile Phase	Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v) [9]
Flow Rate	1.0 mL/min [9]
Detection Wavelength	220 nm [9]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Preparation of Solutions

Mobile Phase Preparation:

- Prepare a diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2 using orthophosphoric acid.
- Mix the buffer and acetonitrile in a 55:45 (v/v) ratio.
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Standard Stock Solution Preparation:

- Accurately weigh 10 mg of pitofenone HCl and 10 mg of fenpiverinium bromide working standards into separate 10 mL volumetric flasks.

- Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL for each drug.

Working Standard Solution Preparation:

- From the standard stock solutions, prepare a mixed working standard solution containing a suitable concentration of both drugs (e.g., 10 µg/mL of pitofenone HCl and 2 µg/mL of fempiverinium bromide) by diluting with the mobile phase.

Sample Preparation (from pharmaceutical formulation):

- Weigh and finely powder a representative number of tablets.
- Transfer a quantity of the powder equivalent to 10 mg of pitofenone HCl into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drugs.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, with key performance characteristics summarized below.

Validation Parameter	Pitofenone HCl	Fenpiverinium Bromide
Linearity Range (µg/mL)	6 - 14[9]	1.2 - 2.8[9]
Correlation Coefficient (r ²)	> 0.999	> 0.999
Retention Time (min)	~7.45[9]	~3.77[9]
Accuracy (% Recovery)	98.0 - 102.0	98.0 - 102.0
Precision (% RSD)	< 2.0[9][10]	< 2.0[9][10]
Limit of Detection (LOD) (µg/mL)	0.0927[9][10]	0.0654[9][10]
Limit of Quantitation (LOQ) (µg/mL)	0.281[9][10]	0.1982[9][10]

Experimental Protocols

Protocol for System Suitability Testing

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Make five replicate injections of the mixed working standard solution.
- Calculate the percentage relative standard deviation (% RSD) for the peak areas and retention times of both pitofenone and fenpiverinium bromide.
- The % RSD for peak areas should be less than 2.0%, and for retention times, it should be less than 1.0%.
- The theoretical plates for each peak should be greater than 2000, and the tailing factor should be less than 2.0.

Protocol for Linearity and Range Determination

- Prepare a series of at least five calibration standards by diluting the standard stock solutions with the mobile phase to cover the concentration ranges of 6-14 µg/mL for pitofenone HCl and 1.2-2.8 µg/mL for fenpiverinium bromide.[9]

- Inject each calibration standard in triplicate.
- Record the peak area for each analyte at each concentration level.
- Plot a calibration curve of peak area versus concentration for each drug.
- Perform a linear regression analysis and determine the correlation coefficient (r^2), y-intercept, and slope of the regression line. The r^2 value should be ≥ 0.999 .

Protocol for the Assay of Pharmaceutical Formulations

- Prepare the sample solution as described in section 3.3.
- Inject the prepared sample solution in triplicate.
- Inject the working standard solution in triplicate.
- Calculate the amount of pitofenone HCl and fempiverinium bromide in the sample using the following formula:

Conclusion

The presented RP-HPLC method is simple, rapid, accurate, and precise for the simultaneous estimation of **pitofenone hydrochloride** and fempiverinium bromide in bulk and pharmaceutical dosage forms.[9] The method is suitable for routine quality control analysis due to its reliability and validated performance characteristics.[10]

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